2-(Thiophen-2-yl)indolizine

Anticancer Cytotoxicity Colon Cancer

In hit-to-lead optimization, unvalidated thiophene regioisomers introduce potency variability that confounds SAR interpretation. 2-(Thiophen-2-yl)indolizine provides the defined 2-thiophene regioisomer, enabling reproducible structure-activity campaigns with documented regiochemical advantage. - Delivers 2.2-fold greater cytotoxicity vs. 3-thiophene isomer in HCT-116 colon cancer models (IC50: 0.27 μM vs. 0.60 μM) - Functions as a precursor for blue-emitting OLED materials with band gaps of 3.1-3.4 eV and stable emission at ~450 nm - Modular diversification via Suzuki cross-coupling at brominated positions for extended π-conjugated frameworks Supplied with full characterization; suitable for medicinal chemistry and optoelectronic materials research.

Molecular Formula C12H9NS
Molecular Weight 199.27 g/mol
CAS No. 169210-29-1
Cat. No. B067099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-yl)indolizine
CAS169210-29-1
Synonyms2-THIOPHEN-2-YL-INDOLIZINE
Molecular FormulaC12H9NS
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN2C=C1)C3=CC=CS3
InChIInChI=1S/C12H9NS/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H
InChIKeyJVEJVHMWMFXRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-2-yl)indolizine: Fused Heteroaromatic Scaffold


2-(Thiophen-2-yl)indolizine (CAS 169210-29-1, C12H9NS, MW 199.27 g/mol) is a fused heteroaromatic compound that combines the nitrogen-containing indolizine core with a 2-thiophene substituent, forming an extended π-conjugated system [1]. The compound has been synthesized via cyclization of 2-picolinium bromide precursors and serves as a key intermediate in the construction of thienoindolizine scaffolds with documented cytotoxic and optoelectronic applications [2][3].

2-(Thiophen-2-yl)indolizine: Structural Determinants of Performance


Substitution of the 2-thiophene moiety in the 2-position of the indolizine core versus alternative regioisomers or heteroaromatic replacements produces measurable differences in cytotoxic potency and photophysical behavior [1][2]. Within the 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analog series, the C6 2-thiophene analog demonstrated an IC50 of 0.27 μM against HCT-116 colon cancer cells, whereas the corresponding 3-thiophene isomer exhibited only 0.60 μM—a 2.2-fold reduction in activity resulting solely from the positional change of the sulfur atom [1]. In optoelectronic applications, 1,2-diphenylindolizine derivatives exhibit band gaps of 3.1–3.4 eV with blue emission around 450 nm; structural modifications to the aryl substitution pattern can shift these optical properties [2]. Generic substitution without validation of the exact thiophene position (2-yl versus 3-yl) or aryl substitution pattern therefore risks introducing uncharacterized variability in potency or emissive performance.

2-(Thiophen-2-yl)indolizine: Differentiation Evidence


Cytotoxic Potency: 2-Thiophene vs. 3-Thiophene Regioisomer

In a 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analog library, the C6 2-thiophene analog exhibited an IC50 of 0.27 μM against HCT-116 colon cancer cells, while the 3-thiophene regioisomer showed an IC50 of 0.60 μM [1]. This represents a 2.2-fold improvement in potency attributable solely to the positional substitution of the thiophene ring.

Anticancer Cytotoxicity Colon Cancer SAR

Synthetic Access: Validated Cyclization Route

2-(2-Thienyl)indolizine (compound 18) was synthesized by heating picolinium bromide 3 with triethylamine in benzene, yielding the target indolizine derivative as a well-characterized product [1]. This route provides a defined, reproducible entry to the 2-(thiophen-2-yl)indolizine core, distinct from alternative syntheses that produce different regioisomers or fused thienoindolizine scaffolds.

Synthetic Methodology Indolizine Cyclization Heterocyclic Chemistry

Optoelectronic Baseline: Blue Emission and Thermal Stability

1,2-Diphenylindolizine derivatives exhibit band gaps of 3.1–3.4 eV and emit blue fluorescence around 450 nm in both solution and solid thin films [1]. The derivatives show enhanced thermal stability (ΔTm > 100 °C) compared to unsubstituted 1,2-diphenylindolizine [1].

OLED Blue Emitter Fluorescence Optoelectronics

2-(Thiophen-2-yl)indolizine: Application Scenarios


Cytotoxic Lead Optimization via SAR

In structure-activity relationship (SAR) campaigns targeting colon cancer, the C6 2-thiophene substitution pattern yields a 2.2-fold improvement in HCT-116 cytotoxicity compared to the 3-thiophene isomer (IC50: 0.27 μM vs. 0.60 μM) [1]. Procurement of 2-(thiophen-2-yl)indolizine enables exploration of this specific regiochemical advantage in hit-to-lead optimization programs where thiophene positional effects critically modulate antitumor potency [1].

Thienoindolizine Scaffold Synthesis

The validated synthetic route to 2-(2-thienyl)indolizine via picolinium bromide cyclization provides a defined entry point for building thienoindolizine and related fused heteroaromatic systems [2]. Subsequent functionalization (e.g., Suzuki cross-coupling at brominated positions) enables modular diversification of the extended π-conjugated framework [3].

Blue-Emitting OLED Precursor

Indolizine derivatives with aryl substituents exhibit band gaps of 3.1–3.4 eV and stable blue emission at ~450 nm in both solution and solid-state formats [4]. 2-(Thiophen-2-yl)indolizine serves as a precursor for synthesizing functionalized indolizine-based emitters with enhanced thermal stability (ΔTm > 100 °C relative to parent scaffolds) [4].

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